2-(1-Adamantyl)tetrazole
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Overview
Description
2-(1-Adamantyl)tetrazole is a compound that features a tetrazole ring substituted with an adamantyl group at the 2-position. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The combination of these two moieties in this compound results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)tetrazole typically involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in the presence of concentrated sulfuric acid. The reaction proceeds regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles . The reaction conditions are as follows:
Reactants: 5-aryl-NH-tetrazoles and adamantan-1-ol
Catalyst: Concentrated sulfuric acid
Temperature: Room temperature
Reaction Time: 60 minutes
Workup: The reaction mixture is poured into water/ice to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Nitration: Nitration of this compound leads to the formation of 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nitration: 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles
Oxidation and Reduction: Specific products depend on the reaction conditions and the nature of the substituents on the tetrazole ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology and Medicine: Tetrazole derivatives, including 2-(1-Adamantyl)tetrazole, have shown antiviral activity, particularly against influenza A (H1N1) virus.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)tetrazole involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral RNA polymerase . The compound’s bulky adamantyl group enhances its binding affinity to the target enzyme, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)tetrazole
- 2-(3-Aminoadamantyl-1)tetrazole
- 2-(3-Aminoadamantyl-1)-5-methyltetrazole
Uniqueness
2-(1-Adamantyl)tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, such as 1-(1-Adamantyl)tetrazole, it exhibits different reactivity and biological activity profiles . The presence of the adamantyl group at the 2-position of the tetrazole ring enhances its stability and makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-adamantyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-13-7-12-14-15/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSFTGQGTAXLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4N=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876559 |
Source
|
Record name | ADAMANTANE12TETRAZOLYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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